Methyl Ester vs. Ethyl Ester: Lipophilicity and Rotatable Bond Count Advantage
The methyl ester target compound displays a computed XLogP3 of 1.7, which is 0.4 log units lower than the ethyl ester analog (XLogP3 = 2.1) [1][2]. It also possesses 6 rotatable bonds compared to 7 for the ethyl ester [1][2]. In fragment-based drug discovery and lead optimisation, a reduction of 0.4 log units in lipophilicity can translate into a meaningful improvement in aqueous solubility and a lower risk of cytochrome P450 promiscuity, while the lower conformational flexibility (6 vs. 7 rotatable bonds) may favour higher ligand efficiency [3]. For procurement decisions, the methyl ester therefore represents a distinct physicochemical profile that may be more suitable for programmes where lower logP and reduced molecular flexibility are design criteria.
| Evidence Dimension | Computed partition coefficient (XLogP3) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3 = 1.7; Rotatable Bonds = 6 |
| Comparator Or Baseline | Ethyl ester analog (CAS 301354-28-9): XLogP3 = 2.1; Rotatable Bonds = 7 |
| Quantified Difference | ΔXLogP3 = -0.4 (target is less lipophilic); ΔRotatable Bonds = -1 |
| Conditions | PubChem-computed values using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms [1][2] |
Why This Matters
Procurement of the methyl ester rather than the ethyl ester may be critical for projects requiring a specific logP window for solubility or permeability, or where conformational restriction is a SAR objective.
- [1] PubChem. Methyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate. Computed Properties. CID 987918. View Source
- [2] PubChem. Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate. Computed Properties. CID 1097214. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. (Class-level guidance on logP optimization in medicinal chemistry). View Source
